
A Technical Guide to the Thermodynamic
Properties of Deuterium Iodide Gas

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Deuterium iodide

Cat. No.: B075951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties

of deuterium iodide (DI) in its gaseous state. The information is compiled from critically

evaluated data and established experimental and computational methodologies, intended to

serve as a reliable reference for scientific research and development.

Introduction
Deuterium iodide (DI), the deuterated isotopologue of hydrogen iodide, is a diatomic molecule

of significant interest in various fields, including chemical kinetics, spectroscopy, and isotopic

labeling studies. A thorough understanding of its thermodynamic properties is fundamental to

modeling its behavior in chemical reactions, predicting equilibrium states, and designing

experimental systems. This document summarizes essential thermodynamic data, details the

methodologies for their determination, and illustrates the core relationships between these

properties.

Quantitative Thermodynamic Data
The thermodynamic properties of ideal deuterium iodide gas have been determined over a

wide range of temperatures. The following tables summarize the molar heat capacity at

constant pressure (Cₚ°), standard molar entropy (S°), and enthalpy relative to 298.15 K [H° - H°

(298.15 K)].
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Table 1: Standard Thermodynamic Properties at 298.15 K

Property Symbol Value Units

Molar Mass M 128.9186 g/mol

Standard Molar Heat

Capacity
Cₚ° 29.150 J/(mol·K)

Standard Molar

Entropy
S° 214.884 J/(mol·K)

Enthalpy of Formation ΔfH° 27.020 kJ/mol

Gibbs Free Energy of

Formation
ΔfG° 2.530 kJ/mol

Note: Data for Cₚ° and S° are sourced from the NIST-JANAF Thermochemical Tables. Enthalpy

and Gibbs free energy of formation are derived from related thermochemical data.[1]

Table 2: Temperature-Dependent Thermodynamic Properties of DI (g)[2]
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Temperature (K) Cₚ° (J/(mol·K)) S° (J/(mol·K))
H° - H°(298.15 K)
(kJ/mol)

298.15 29.150 214.884 0.000

300 29.152 215.064 0.053

400 29.412 223.513 2.996

500 29.989 230.147 5.965

600 30.778 235.714 9.004

700 31.660 240.569 12.126

800 32.548 244.912 15.337

900 33.386 248.868 18.634

1000 34.148 252.518 22.011

1500 36.936 268.016 39.754

2000 38.489 279.130 58.627

2500 39.431 287.877 78.148

3000 40.093 295.109 97.973

Data compiled and evaluated from the NIST/TRC Web Thermo Tables.[2]

Experimental and Computational Protocols
The thermodynamic data presented are primarily derived from statistical mechanics

calculations based on highly accurate spectroscopic measurements. Direct calorimetric

measurements serve as a complementary method.

This is the most precise method for determining the thermodynamic properties of an ideal

diatomic gas like DI. The workflow involves determining the energy levels of the molecule

through spectroscopy and then using these levels to calculate the partition function, from which

all thermodynamic properties can be derived.[3][4]

Experimental Workflow:
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Sample Preparation: Gaseous DI is generated, often in situ, by reacting deuterium gas with

solid iodine within a sample cell. For instance, a slow flow of D₂ gas at low pressure (e.g.,

100 Pa) through a tube containing iodine, coupled with a DC electric discharge, can produce

DI for spectral analysis.[5]

Spectroscopic Measurement: The absorption spectrum of the DI gas is recorded using high-

resolution spectrometers.

Vibrational-Rotational Spectra: Measured using Fourier-transform infrared (FTIR)

spectroscopy. These measurements yield data on the fundamental and overtone bands.[6]

Pure Rotational Spectra: Measured using far-infrared (FIR) or microwave spectroscopy to

obtain highly accurate rotational transition frequencies.[5]

Data Analysis and Constant Determination:

The recorded spectra are analyzed to fit the observed transition lines to the energy level

expressions for a diatomic molecule.

This fitting process yields a set of precise spectroscopic constants, which describe the

vibrational and rotational energy levels.

Table 3: Key Spectroscopic Constants for Deuterium Iodide
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Constant Symbol Value (cm⁻¹) Description

Harmonic Vibrational

Frequency
ωₑ 1640.14

Represents the

vibrational frequency

for infinitesimal

amplitude.[6]

Anharmonicity

Constant
ωₑxₑ 20.16

Correction for the

anharmonicity of the

potential well.[6]

Rotational Constant Bₑ 3.2340

Related to the

moment of inertia at

the equilibrium

internuclear distance.

[6]

Vibration-Rotation

Interaction
αₑ 0.06142

Describes the

coupling between

rotational and

vibrational motions.[6]

Centrifugal Distortion

Constant
Dₑ 5.3 x 10⁻⁴

Accounts for the

stretching of the bond

due to rotation.[6]

These constants are determined from the analysis of vibrational-rotational and pure rotational

spectra.[6][7]

Computational Workflow (Statistical Mechanics):

Calculate Partition Function (q): The total partition function is calculated as the product of the

translational, rotational, vibrational, and electronic partition functions.

Derive Thermodynamic Properties: Molar thermodynamic properties are calculated from the

partition function (q) and temperature (T) using standard statistical mechanics equations. For

example:

Internal Energy (U): U - U(0) = NₐkT² (∂ln(q)/∂T)ᵥ
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Entropy (S): S = Nₐk ln(q/Nₐ) + (U - U(0))/T + Nₐk

Heat Capacity (Cᵥ): Cᵥ = (∂U/∂T)ᵥ

Heat Capacity (Cₚ): Cₚ = Cᵥ + R (for an ideal gas)

Direct measurement of heat capacities and enthalpies can be performed using calorimetry,

though this is less common for gases compared to the spectroscopic method.

Apparatus: A sensitive gas calorimeter, such as a flow calorimeter or an adiabatic

calorimeter, is used.

Heat Capacity (Cₚ) Measurement:

A continuous, controlled flow of DI gas is passed through the calorimeter at a constant

pressure.

A known amount of electrical energy (heat) is supplied to the gas stream.

The resulting temperature increase of the gas is measured precisely.

The heat capacity is calculated from the heat input, the molar flow rate, and the

temperature change.

Enthalpy of Formation (ΔfH°) Measurement:

The enthalpy of formation is typically determined indirectly by measuring the heat of

reaction (ΔᵣH°) for a reaction involving DI.

For example, the heat of the formation reaction (½ D₂(g) + ½ I₂(s) → DI(g)) can be

measured in a reaction calorimeter.

Using Hess's Law and the known enthalpies of formation of the other reactants and

products, the ΔfH° of DI can be calculated.[8]

Core Thermodynamic Relationships
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The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G),

which determines the spontaneity of a process at constant temperature and pressure, is

defined by the Gibbs-Helmholtz equation.[9][10]

Equation: ΔG° = ΔH° - TΔS°

Where:

ΔG° is the standard Gibbs free energy change.

ΔH° is the standard enthalpy change.

T is the absolute temperature.

ΔS° is the standard entropy change.

This relationship is crucial for predicting chemical equilibrium and reaction spontaneity. For the

formation of DI from its elements in their standard states (D₂ gas and I₂ solid), this equation

connects the values presented in Table 1.

Standard Enthalpy
ΔH°

Standard Gibbs Free Energy
ΔG°

 Enthalpic Contribution

Standard Entropy
ΔS°

 Entropic Contribution
(-TΔS°)

Temperature
T
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Relationship between core thermodynamic functions.
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Visualization of Experimental Workflow
The primary method for obtaining high-precision thermodynamic data for DI gas relies on a

combination of spectroscopic experiments and statistical mechanics calculations.

Experimental Measurement

Data Analysis & Calculation

DI Gas Sample
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Determine
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Workflow for determining thermodynamic properties via spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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